molecular formula C7H8ClN3O2 B6210669 2-chloro-N,N-dimethyl-3-nitropyridin-4-amine CAS No. 1310077-70-3

2-chloro-N,N-dimethyl-3-nitropyridin-4-amine

Cat. No.: B6210669
CAS No.: 1310077-70-3
M. Wt: 201.6
InChI Key:
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Description

2-chloro-N,N-dimethyl-3-nitropyridin-4-amine is a chemical compound with the molecular formula C7H8ClN3O2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, two methyl groups attached to the nitrogen atom, and a nitro group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N,N-dimethyl-3-nitropyridin-4-amine typically involves the nitration of 2-chloro-N,N-dimethylpyridin-4-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the third position of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process, allowing for the production of the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N,N-dimethyl-3-nitropyridin-4-amine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon catalyst.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: 2-amino-N,N-dimethyl-3-nitropyridin-4-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N,N-dimethyl-3-nitropyridin-4-amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N,N-dimethyl-3-nitropyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of the nitro group and the chlorine atom can influence its reactivity and binding affinity to these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-3-nitropyridin-4-amine: Similar structure but lacks the N,N-dimethyl groups.

    2-chloro-N,N-dimethylpyridin-4-amine: Similar structure but lacks the nitro group.

    2-chloro-N,N-dimethylpyrimidin-4-amine: Similar structure with a pyrimidine ring instead of a pyridine ring.

Uniqueness

2-chloro-N,N-dimethyl-3-nitropyridin-4-amine is unique due to the combination of the nitro group, chlorine atom, and N,N-dimethyl groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

1310077-70-3

Molecular Formula

C7H8ClN3O2

Molecular Weight

201.6

Purity

95

Origin of Product

United States

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